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Compound Name: (S)-Praziquantel

Cat. No.: B1596679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Praziquantel (PZQ) has been the cornerstone of treatment for schistosomiasis and other

flatworm infections for decades. Administered as a racemic mixture of two enantiomers, (R)-

PZQ and (S)-PZQ, its therapeutic efficacy is primarily attributed to the (R)-enantiomer.[1][2]

Recent breakthroughs have pinpointed a specific parasite ion channel as the primary molecular

target of PZQ, revealing a clear stereospecific mechanism of action. This guide provides a

comprehensive comparison of the effects of PZQ enantiomers on these parasite ion channels,

supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Praziquantel
Enantiomer Activity
The primary target of Praziquantel in schistosomes has been identified as a Transient Receptor

Potential (TRP) channel, specifically a member of the melastatin subfamily, designated as

TRPMPZQ.[1][3][4] This channel is a Ca2+-permeable, non-selective cation channel.[3][5] The

differential effects of the (R)- and (S)- enantiomers of PZQ on the Schistosoma mansoni

TRPMPZQ (Sm.TRPMPZQ) are summarized below.
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Compound
Target Ion
Channel

Effect EC50 (µM)

Fold
Difference
((S)-PZQ /
(R)-PZQ)

Reference

(R)-PZQ
Sm.TRPMPZ

Q

Activation

(Ca2+ influx)
0.46 ± 0.12 ~54 [2][6]

(S)-PZQ
Sm.TRPMPZ

Q

Activation

(Ca2+ influx)
24.7 ± 1.3 [2][6]

(R)-PZQ

Adult

Schistosome

Muscle

Contraction 0.068 ± 0.007 ~16 [7]

(S)-PZQ

Adult

Schistosome

Muscle

Contraction 1.1 ± 0.4 [7]

EC50 (Half maximal effective concentration) values represent the concentration of the

compound that produces 50% of the maximal response.

The data clearly demonstrates that (R)-PZQ is significantly more potent in activating the

parasite's TRPMPZQ channel, with an approximately 50-fold lower EC50 value compared to

(S)-PZQ.[2][6] This stereoselectivity at the molecular target is consistent with the observed

effects on the whole organism, where (R)-PZQ induces muscle contraction at much lower

concentrations than (S)-PZQ.[7] While (S)-PZQ is considerably less effective, it can still evoke

channel activity at higher concentrations.[3][6]

Interestingly, studies on human TRP channels have revealed that (S)-PZQ can

stereoselectively activate the human TRPM8 channel, while both enantiomers show some

activity on other human TRP channels like hTRPA1, hTRPC3, and hTRPC7 in the micromolar

range.[8][9][10] This highlights a distinct pharmacology of the PZQ enantiomers on host versus

parasite channels.

Signaling Pathway and Mechanism of Action
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The binding of (R)-PZQ to a hydrophobic pocket within the voltage-sensor-like domain of the

TRPMPZQ channel triggers its opening.[6] This leads to an influx of cations, including Ca2+,

into the parasite's cells, particularly neurons and muscle cells. The resulting depolarization and

increased intracellular Ca2+ concentration cause spastic paralysis of the worm's musculature

and damage to the tegument (the outer surface of the worm), ultimately leading to its

dislodgement from the host's blood vessels and subsequent elimination.[1][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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